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Compound of Interest

Compound Name: 3,5-Diphenylisoxazole

Cat. No.: B109209 Get Quote

An In-depth Technical Guide to 3,5-
Diphenylisoxazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological significance of 3,5-diphenylisoxazole, tailored for researchers, scientists, and

professionals in drug development.

Chemical Structure and Identification
3,5-Diphenylisoxazole is a heterocyclic aromatic organic compound featuring a central

isoxazole ring substituted with phenyl groups at the 3 and 5 positions.

DOT Script for the Chemical Structure of 3,5-Diphenylisoxazole:

Caption: Chemical structure of 3,5-Diphenylisoxazole.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 3,5-diphenylisoxazole
is presented in the table below for easy reference and comparison.
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Property Value

IUPAC Name 3,5-diphenyl-1,2-oxazole

CAS Number 2039-49-8[1]

Molecular Formula C₁₅H₁₁NO[1]

Molecular Weight 221.26 g/mol [2]

Melting Point 141-142 °C[3]

Boiling Point 396.6 °C at 760 mmHg[4]

Density 1.128 g/cm³[4]

Canonical SMILES c1ccc(cc1)c2cc(=NO2)c3ccccc3

InChI
InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-

15(17-16-14)13-9-5-2-6-10-13/h1-11H

InChIKey HECRDSFKLUVCAY-UHFFFAOYSA-N[1]

¹H NMR (400 MHz, CDCl₃)
δ 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H,

ArH), 6.84 (s, 1H, isoxazole-H)[3]

¹³C NMR (100 MHz, CDCl₃)
δ 170.3, 162.9, 130.1, 129.9, 129.0, 128.9,

128.8, 127.4, 126.7, 125.7, 97.4[3]

Experimental Protocols for Synthesis
Several synthetic routes for the preparation of 3,5-diphenylisoxazole have been reported.

Below are detailed methodologies for two distinct and effective protocols.

Protocol 1: Metal-Free DBU Promoted Regioselective
Synthesis[5]
This method describes a metal-free synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

as a promoter.

Materials:
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Aldoxime (1 mmol)

N-chlorosuccinimide (NCS) (1.2 mmol)

Alkyne (1.2 mmol)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)

N,N-Dimethylformamide (DMF) (3 mL)

Chilled water

Ethyl acetate (EtOAc)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a stirred solution of the aldoxime (100 mg, 1 mmol) in DMF (3 mL), add N-

chlorosuccinimide (1.2 mmol) at room temperature.

Stir the reaction mixture for 0.5-1 hour.

Add DBU (1 mmol) and the alkyne (1.2 mmol) to the reaction mixture.

Continue stirring for an additional 1-8 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding chilled water.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous MgSO₄.

Concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3,5-
diphenylisoxazole.

Protocol 2: Synthesis in a Deep Eutectic Solvent[6]
This protocol utilizes a deep eutectic solvent (DES) as a green and efficient medium for the

one-pot, three-component synthesis.

Materials:

Benzaldehyde (2 mmol)

Phenylacetylene (2 mmol)

Hydroxylamine (2 mmol)

Sodium hydroxide (NaOH) (2 mmol)

N-chlorosuccinimide (NCS) (3 mmol)

Choline chloride:urea (1:2) deep eutectic solvent (1 mL)

Water

Ethyl acetate (EtOAc)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a stirred solution of benzaldehyde (2 mmol) in the choline chloride:urea (1:2) DES (1 mL),

add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

Stir the resulting mixture at 50 °C for one hour.

Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for

three hours.
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Add phenylacetylene (2 mmol) and allow the reaction to proceed for four hours at 50 °C.

After the reaction is complete, quench with water and extract with ethyl acetate (3 x 5 mL).

Dry the combined organic phases over anhydrous MgSO₄.

Evaporate the solvent under reduced pressure.

Purify the residue by column chromatography on silica gel to obtain the final product.

Biological Activity and Signaling Pathways
Derivatives of 3,5-diphenylisoxazole have been shown to possess a wide range of biological

activities, including antifungal, antioxidant, anti-inflammatory, and anticancer properties.[5] The

isoxazole scaffold is a key component in several clinically used drugs.

One area of significant interest is the potential of diaryl isoxazole derivatives as anticancer

agents. A study on a series of 3,5-diaryl isoxazole derivatives demonstrated their potential

against prostate cancer cells.[6] The lead compound from this study showed high selectivity

and was investigated for its binding mode with Ribosomal protein S6 kinase beta-1 (S6K1), a

key enzyme in cell growth and proliferation signaling pathways.[6]

The anti-inflammatory properties of isoxazole derivatives are also of note. While not specific to

3,5-diphenylisoxazole, a related dihydroisoxazole derivative has been shown to exert its anti-

inflammatory effects by inhibiting the MAPK/NF-κB signaling pathway.[7] This pathway is a

crucial regulator of the inflammatory response.

DOT Script for a Simplified MAPK/NF-κB Signaling Pathway:

Caption: A simplified diagram of the MAPK/NF-κB signaling pathway and the potential inhibitory

action of isoxazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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